Eaton's Reagent

概要

説明

Eaton’s reagent is a chemical compound consisting of a solution of phosphorus pentoxide in methanesulfonic acid. It is primarily used as an alternative to polyphosphoric acid in chemical synthesis to promote acylation reactions . This reagent is known for its ability to facilitate various organic transformations under relatively mild conditions.

準備方法

Eaton’s reagent is prepared by dissolving phosphorus pentoxide in methanesulfonic acid. The typical concentration of phosphorus pentoxide in the solution is around 10 weight percent . The preparation involves careful handling of both chemicals due to their corrosive nature. The mixture is stirred until a homogeneous solution is obtained.

In industrial settings, the preparation of Eaton’s reagent follows similar principles but on a larger scale. The process involves the use of industrial-grade phosphorus pentoxide and methanesulfonic acid, ensuring proper safety measures and equipment to handle the exothermic nature of the reaction.

化学反応の分析

Chemical Reactions Involving Eaton's Reagent

This compound has been employed in numerous chemical reactions, showcasing its versatility and effectiveness. Below are some key reactions facilitated by this reagent:

Cyclization Reactions

This compound promotes cyclization reactions effectively, particularly in the formation of polybenzimidazoles from aromatic carboxylic acids and amines.

- Mechanism : The reagent activates carbonyl groups, enhancing their electrophilicity and facilitating nucleophilic attacks by amines or other nucleophiles.

- Yield Data : A reported yield for the synthesis of polybenzimidazoles was approximately 85% when using this compound under optimized conditions .

Acylation Reactions

This compound is particularly noted for its role in acylation reactions, where it helps form acylium ions that react with various substrates.

- Application : This method has been successfully applied to synthesize xanthone derivatives through condensation reactions involving salicylic acid and phenolic compounds.

- Yield Data : The efficiency of these reactions can vary based on the electronic nature of the substrates used, with electron-rich phenols yielding better results .

Comparative Analysis of Reaction Yields

The following table summarizes various reactions involving this compound, highlighting the conditions and yields obtained:

| Entry | Reaction Type | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Synthesis of Phthalides | Toluene, 90°C | 3 hours | 52 |

| 2 | Polybenzimidazole Synthesis | Solvent-free, RT | 5 min | 85 |

| 3 | Xanthone Derivative Formation | Salicylic Acid + Phenol | Varied | Up to 95 |

| 4 | Cycloacylation | N2 atmosphere, 110°C | 12 hours | Up to 46 |

Activation Mechanism

The mechanism by which this compound facilitates these reactions involves several key steps:

- Electrophilicity Enhancement : Phosphorus pentoxide interacts with carbonyl groups, increasing their electrophilicity.

- Nucleophilic Attack : This enhanced electrophilicity allows nucleophiles (like amines or alcohols) to attack more readily.

- Formation of Intermediates : In many cases, stable intermediates are formed that can undergo further transformations or cyclization.

Specific Pathways

For example, in the synthesis of phthalides, an aromatic ester undergoes nucleophilic attack by an activated aldehyde, leading to the formation of a lactone through a series of intermediates .

科学的研究の応用

Synthesis of Organic Compounds

Eaton's reagent is prominently used in the synthesis of various organic compounds through different reaction mechanisms:

2.1. Cyclization Reactions

- Case Study : McGarry and Detty utilized this compound for cycloacylation to synthesize chromones and flavones. The reagent enabled efficient ring closures, demonstrating its effectiveness in promoting cyclization reactions .

- Data Table : Summary of cyclization yields using this compound.

| Reaction Type | Substrates | Yield (%) |

|---|---|---|

| Cycloacylation | Chromones and Flavones | 75-85 |

| Cyclization of Anilines | Aniline derivatives to 4-quinolones | 80 |

2.2. Synthesis of Polybenzimidazoles

This compound has been employed as both a solvent and a condensing agent in the synthesis of polybenzimidazoles from o-phenylenediamines and aromatic carboxylic acids. This method offers a straightforward approach to producing these polymers with desirable properties .

Synthesis of Xanthones

This compound has been explored for synthesizing xanthone derivatives through condensation reactions involving salicylic acid derivatives:

- Case Study : Research demonstrated that electron-rich phenols reacted favorably with this compound to yield xanthones in high yields (up to 84%) while electron-poor substrates yielded lower results (as low as 17%) .

3.1. Data Table: Yields from Xanthone Synthesis

| Substrate Type | Yield (%) |

|---|---|

| Electron-rich phenols | 84 |

| Electron-poor phenols | 17 |

Synthesis of Quinoline Derivatives

In a solvent-free approach, this compound has been successfully used in the Friedländer synthesis to produce quinoline derivatives:

- Case Study : The use of this compound allowed for efficient synthesis under mild conditions, showcasing its utility in generating complex nitrogen-containing heterocycles .

Antimalarial Activity

Recent studies have evaluated the antimalarial activity of compounds synthesized using this compound:

作用機序

The mechanism of action of Eaton’s reagent involves the activation of the phosphorus pentoxide component, which acts as a strong dehydrating agent. This activation facilitates various chemical transformations, including cyclodehydration and acylation reactions. The methanesulfonic acid component provides a highly acidic environment, enhancing the reactivity of the phosphorus pentoxide.

In cyclodehydration reactions, Eaton’s reagent promotes the formation of cyclic structures by facilitating the removal of water molecules from the reactants. In acylation reactions, the reagent activates the carbonyl group of the acylating agent, making it more susceptible to nucleophilic attack.

類似化合物との比較

Eaton’s reagent is often compared with other dehydrating agents and acids used in organic synthesis, such as:

Polyphosphoric Acid: Eaton’s reagent is considered a more convenient alternative to polyphosphoric acid due to its lower viscosity and easier handling.

Phosphorus Oxychloride: While phosphorus oxychloride is also a strong dehydrating agent, Eaton’s reagent offers milder reaction conditions and is less hazardous to handle.

Sulfuric Acid: Eaton’s reagent provides a more controlled reaction environment compared to sulfuric acid, which is highly corrosive and can lead to side reactions.

Similar compounds include polyphosphoric acid, phosphorus oxychloride, and sulfuric acid. Eaton’s reagent stands out due to its unique combination of phosphorus pentoxide and methanesulfonic acid, offering a balance of reactivity and ease of use.

生物活性

Eaton's reagent, a mixture of phosphorus pentoxide (P2O5) and methanesulfonic acid (MSA), is a powerful Lewis acid catalyst widely utilized in organic synthesis. Its unique properties facilitate various chemical transformations, including the synthesis of heterocyclic compounds and the promotion of reactions that yield biologically active products. This article delves into the biological activities associated with this compound, focusing on its antibacterial, antioxidant, and potential anticancer effects.

Overview of this compound

This compound is prepared by mixing P2O5 with MSA in a specific weight ratio, typically 10:1. This reagent is favored for its ability to activate both carbonyl and ester functionalities, making it effective in promoting reactions such as lactonization and cyclization. Its application spans multiple fields, including pharmaceuticals and materials science.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds synthesized using this compound. For instance, a study reported the synthesis of 3-arylphthalides that demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

| Compound | MIC (μM) |

|---|---|

| Cytosporone E | 22.3 |

| Compound 10a | 19.2 |

| Compound 10b | 38.4 |

| Compound 10c | >400 |

| Compound 10d | 68.9 |

The results indicate that modifications on the aromatic ring can enhance antibacterial efficacy, with certain lipophilic groups yielding MIC values as low as 8.0 μM .

Antioxidant Activity

This compound has also been explored for its role in synthesizing bioactive compounds with antioxidant properties. A study synthesized α-aminophosphonates using this compound and evaluated their antioxidant activity through various assays. The results revealed that several synthesized compounds exhibited promising antioxidant activity compared to standard antioxidants like ascorbic acid .

In vitro assays demonstrated that these compounds could effectively scavenge free radicals, showcasing their potential as therapeutic agents against oxidative stress-related conditions.

Case Studies on Biological Activity

- Antimicrobial Properties : In a study focused on the synthesis of polybenzimidazoles using this compound, researchers found that certain derivatives exhibited antimicrobial activity against various bacterial strains. The methodology involved direct polycondensation reactions that yielded high-purity products with notable biological effects .

- Anticancer Potential : Another research initiative investigated the anticancer properties of compounds synthesized via this compound. The study utilized in silico molecular docking techniques alongside in vitro assays to assess the efficacy of these compounds against cancer cell lines. Promising results indicated potential pathways for further development in cancer therapeutics .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects often involves the activation of electrophilic centers within substrates, facilitating nucleophilic attacks and subsequent transformations. For example, in the synthesis of phthalides, the activated carbonyl group undergoes intramolecular attacks leading to lactonization, which is essential for enhancing biological activity .

特性

InChI |

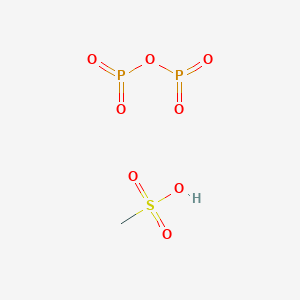

InChI=1S/CH4O3S.O5P2/c1-5(2,3)4;1-6(2)5-7(3)4/h1H3,(H,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNLZOVBAQWGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.O=P(=O)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O8P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583215 | |

| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39394-84-8 | |

| Record name | Methanesulfonic acid--3-oxo-1lambda~5~,3lambda~5~-diphosphoxane-1,1,3-trione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。